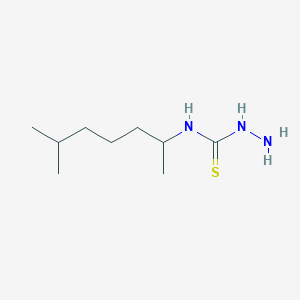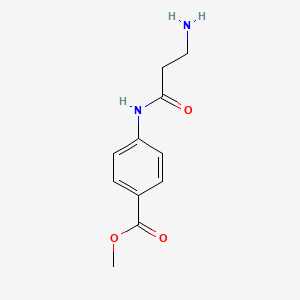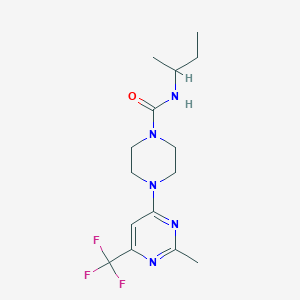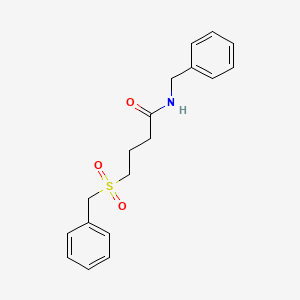![molecular formula C8H14O2 B2509669 [1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol CAS No. 2230804-24-5](/img/structure/B2509669.png)
[1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol: is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclopentene, featuring a methoxymethyl group and a hydroxymethyl group attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol typically involves the reaction of cyclopentene with formaldehyde and methanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include:
- Cyclopentene
- Formaldehyde
- Methanol
- Acidic or basic catalysts (e.g., sulfuric acid or sodium hydroxide)
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: [1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include cyclopentane derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopentene derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antiviral, or anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers. Its reactivity and versatility make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze the transformation of cyclopentene derivatives. The methoxymethyl and hydroxymethyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Cyclopentene: A simple cycloalkene that serves as the parent compound for [1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol.
Cyclopentanol: A cyclopentane derivative with a hydroxyl group, similar to the hydroxymethyl group in this compound.
Methoxymethylcyclopentane: A compound with a methoxymethyl group attached to a cyclopentane ring, lacking the double bond present in this compound.
Uniqueness: this compound is unique due to the presence of both methoxymethyl and hydroxymethyl groups on a cyclopentene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
[1-(methoxymethyl)cyclopent-2-en-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-7-8(6-9)4-2-3-5-8/h2,4,9H,3,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKSYECDLUZCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dimethyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide](/img/structure/B2509586.png)
![ethyl 2-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2509588.png)



![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B2509592.png)
![N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2509593.png)

![2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2509595.png)


![(2E)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylprop-2-en-1-one](/img/structure/B2509600.png)

![N-(2-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2509607.png)
